molecular formula C12H25NO2 B12645389 Ethyl (1)-7-amino-8-methylnonan-1-oate CAS No. 64877-79-8

Ethyl (1)-7-amino-8-methylnonan-1-oate

Cat. No.: B12645389
CAS No.: 64877-79-8
M. Wt: 215.33 g/mol
InChI Key: AARWQBUFJFZTFS-UHFFFAOYSA-N
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Description

Ethyl (1)-7-amino-8-methylnonan-1-oate is an organic compound that belongs to the class of esters. Esters are characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then bonded to another carbon atom. This compound is notable for its unique structure, which includes an amino group and a methyl group on a nonane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1)-7-amino-8-methylnonan-1-oate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can enhance the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1)-7-amino-8-methylnonan-1-oate can undergo a variety of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or halides can be used under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Ethyl (1)-7-amino-8-methylnonan-1-oate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (1)-7-amino-8-methylnonan-1-oate involves its interaction with specific molecular targets within cells. The amino group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (1)-7-amino-8-methylnonan-1-oate: shares similarities with other esters and amines, such as:

Uniqueness

  • The presence of both an amino group and a methyl group on the nonane backbone makes this compound unique. This combination of functional groups allows for a diverse range of chemical reactions and potential applications, distinguishing it from other esters and amines.

Properties

CAS No.

64877-79-8

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

IUPAC Name

ethyl 7-amino-8-methylnonanoate

InChI

InChI=1S/C12H25NO2/c1-4-15-12(14)9-7-5-6-8-11(13)10(2)3/h10-11H,4-9,13H2,1-3H3

InChI Key

AARWQBUFJFZTFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCC(C(C)C)N

Origin of Product

United States

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